Physicochemical properties of 1H-Indole, 3-[(trifluoromethyl)thio]-
Physicochemical properties of 1H-Indole, 3-[(trifluoromethyl)thio]-
An In-depth Technical Guide on the Physicochemical Properties of 1H-Indole, 3-[(trifluoromethyl)thio]-
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including numerous FDA-approved drugs.[1][2] The strategic introduction of fluorine-containing functional groups is a key tactic in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[3] Among these, the trifluoromethylthio (-SCF3) group is of growing importance for its ability to enhance lipophilicity, metabolic stability, and binding interactions.[4] This guide provides a comprehensive technical overview of the core physicochemical properties of 1H-Indole, 3-[(trifluoromethyl)thio]-, a molecule that combines these two valuable moieties. This document is intended for researchers, chemists, and drug development professionals, offering foundational data, experimental context, and validated protocols to support further research and application.
Part 1: Molecular Identity and Core Physical Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity and basic physical characteristics. These data serve as the bedrock for all subsequent experimental work and interpretation.
Chemical Structure and Nomenclature
The molecule consists of a 1H-indole ring system functionalized at the C3-position with a trifluoromethylthio group.
Figure 1: Chemical Structure of 1H-Indole, 3-[(trifluoromethyl)thio]-.
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IUPAC Name: 3-[(Trifluoromethyl)thio]-1H-indole
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Molecular Formula: C₉H₆F₃NS
Core Physical Properties
The macroscopic properties of a compound are dictated by its molecular structure. The data below is compiled from synthetic chemistry literature.[5]
| Property | Value / Description | Causality & Expert Insights |
| Molecular Weight | 231.24 g/mol | Calculated from the molecular formula. Confirmed by mass spectrometry (see Part 2.2). |
| Physical State | Yellow Liquid | The lack of strong intermolecular forces (like extensive H-bonding) and a non-planar substituent at C3 likely disrupts crystal packing, favoring a liquid state at STP. Substituted analogs are often solids.[5][6] |
| Melting Point | Not reported for the liquid parent compound. | Derivatives have reported melting points, e.g., 70-71 °C for a C2-methylated analog, indicating that small structural changes can significantly impact the solid-state packing.[6] |
| Boiling Point | Not determined. | High molecular weight and potential for decomposition at elevated temperatures make distillation challenging. Purification is typically achieved via column chromatography.[5] |
Part 2: Spectroscopic and Structural Characterization
Unambiguous structural confirmation is critical. Spectroscopic data provides a molecular fingerprint, verifying the identity and purity of the compound. The data presented here are representative values from the literature, primarily using CDCl₃ as the solvent.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.
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Expertise & Experience: The choice of CDCl₃ (deuterated chloroform) as the NMR solvent is standard for nonpolar to moderately polar organic compounds, indicating good solubility.[8] The chemical shifts are highly informative: the electron-withdrawing nature of the -SCF₃ group deshields adjacent protons and carbons, while the ¹⁹F NMR provides a clean, singlet signal characteristic of the CF₃ group.
Table 2: Representative NMR Data for 1H-Indole, 3-[(trifluoromethyl)thio]-
| Nucleus | Chemical Shift (δ, ppm) | Key Observations |
| ¹H NMR | ~8.42 (s, 1H, N-H) | The indole N-H proton is typically a broad singlet. |
| ~7.90 (m, 1H, Ar-H) | Aromatic protons on the benzene portion of the indole ring. | |
| ~7.50 (d, 1H, C2-H) | The proton at the C2 position, adjacent to the nitrogen. | |
| ~7.40-7.20 (m, 3H, Ar-H) | Remaining aromatic protons. | |
| ¹⁹F NMR | ~ -44 to -45 (s, 3F) | A sharp singlet confirms the presence of a single CF₃ environment. The negative chemical shift is characteristic of CF₃ groups attached to sulfur.[5] |
| ¹³C NMR | ~130 (q, J ≈ 310 Hz) | Carbon of the CF₃ group, showing a characteristic quartet due to coupling with the three fluorine atoms. |
| ~95 (q, J ≈ 2.4 Hz) | The C3 carbon, showing a small quartet due to coupling with the fluorine atoms of the -SCF₃ group. This confirms the point of attachment. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition with high precision.
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Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a self-validating system. By measuring the mass-to-charge ratio (m/z) to several decimal places, it's possible to confirm an elemental composition that is unique to the target molecule, ruling out other potential structures with the same nominal mass.
Reported Data:
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Low-Resolution MS (LRMS): [M]⁺ Calculated for C₉H₆F₃NS: 231.02. Found: 231.0.
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High-Resolution MS (HRMS): For related structures, HRMS data confirms the expected elemental composition, lending high confidence to the structural assignment. For example, the C10 derivative C₁₀H₈F₃NOS has a calculated [M]⁺ of 247.0 and a found value of 247.0.[5]
Part 3: Physicochemical Properties for Drug Development
Properties such as solubility, lipophilicity, and ionization potential are critical determinants of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.
Solubility Profile
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Qualitative Assessment: Based on its use in synthetic and analytical procedures, 1H-Indole, 3-[(trifluoromethyl)thio]- exhibits high solubility in common organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), ethyl acetate, and acetone.[5][8] It is expected to have very low aqueous solubility .
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Causality: The molecule is dominated by lipophilic regions: the aromatic indole ring and the highly lipophilic -SCF₃ group. The only site for hydrogen bonding is the indole N-H, which is insufficient to overcome the hydrophobic nature of the rest of the molecule.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a standardized method for assessing a compound's solubility profile across a range of pharmaceutically relevant solvents.
Figure 2: Workflow for Qualitative Solubility Assessment.
Methodology:
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Preparation: Accurately weigh approximately 5 mg of 1H-Indole, 3-[(trifluoromethyl)thio]- into several small, clear glass vials.
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Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, Hexane, Ethanol, DMSO).
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Equilibration: Cap the vials securely and vortex for 1-2 minutes at room temperature.
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Observation: Allow any undissolved material to settle. Visually inspect the solution against a contrasting background.
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Classification:
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Soluble: No visible solid particles remain. The solubility is ≥ 10 mg/mL.
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Insoluble: Solid particles are clearly visible. The solubility is < 10 mg/mL.
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Lipophilicity (LogP) and Ionization Constant (pKa)
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Expertise & Experience: While experimental data for the parent compound is unavailable, we can make authoritative predictions based on its structure.
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LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. The -SCF₃ group is a strong lipophilicity enhancer. The Hansch π value for a related -CF₃ group is +0.88, indicating a significant increase in lipophilicity when replacing a hydrogen atom.[3] Therefore, 1H-Indole, 3-[(trifluoromethyl)thio]- is expected to have a high LogP value , likely in the range of 3.5 - 4.5, making it a highly lipophilic molecule.
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pKa (Acid Dissociation Constant): The most relevant ionizable proton is the one on the indole nitrogen (N-H). The pKa of the parent indole N-H is ~17. The strongly electron-withdrawing -SCF₃ group at the C3 position will acidify this proton, lowering its pKa slightly. However, it will remain a very weak acid, not significantly ionized at physiological pH.
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Experimental Protocol: Shake-Flask Method for LogP Determination
This is the gold-standard method for measuring the partition coefficient, providing a robust and reliable result.[9]
Methodology:
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Preparation: Prepare a stock solution of the compound in n-octanol (pre-saturated with water). Also prepare a buffer solution of pH 7.4 (pre-saturated with n-octanol).
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Partitioning: Combine a known volume of the n-octanol stock solution with a known volume of the aqueous buffer in a glass vial.
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Equilibration: Shake or agitate the vial at a constant temperature for a sufficient time (e.g., 4 hours) to allow equilibrium to be reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
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Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol layer ([C]oct) and the aqueous layer ([C]aq) using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).
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Calculation: Calculate LogP using the formula: LogP = log₁₀([C]oct / [C]aq).
Part 4: Synthesis and Chemical Reactivity
Understanding how a molecule is synthesized provides insights into its stability and potential reactive sites. The most common route to this compound is the direct trifluoromethylthiolation of the indole core.
Representative Synthetic Workflow
The direct C-H functionalization of indole at the C3 position is an efficient strategy. This typically involves an electrophilic trifluoromethylthiolating reagent.[5]
Figure 3: Generalized Workflow for the Synthesis of 1H-Indole, 3-[(trifluoromethyl)thio]-.
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Causality: The C3 position of the indole ring is electron-rich and thus highly susceptible to reaction with electrophiles. This inherent reactivity makes direct functionalization a preferred and high-yielding synthetic strategy.[5] The use of anhydrous solvents is critical to prevent the decomposition of the reactive trifluoromethylthiolating agent.
Conclusion
1H-Indole, 3-[(trifluoromethyl)thio]- is a molecule of significant interest for drug discovery, merging the biologically relevant indole scaffold with the pharmacokinetically advantageous trifluoromethylthio group. Its key physicochemical properties can be summarized as follows: it is a high molecular weight, lipophilic liquid with poor aqueous solubility. Its structure is readily confirmed by a characteristic suite of spectroscopic data, particularly the singlet in ¹⁹F NMR and the unique quartet signals for the C3 and CF₃ carbons in the ¹³C NMR spectrum. The insights and protocols provided in this guide offer a solid foundation for professionals seeking to utilize this, and related scaffolds, in the design and development of next-generation therapeutics.
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